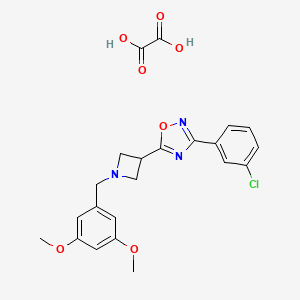

3-(3-Chlorophenyl)-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Description

3-(3-Chlorophenyl)-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group at position 3 and an azetidin-3-yl moiety at position 3. The azetidine ring is further functionalized with a 3,5-dimethoxybenzyl group, enhancing steric and electronic complexity. The oxalate counterion likely improves solubility and crystallinity, critical for pharmacological applications.

Properties

IUPAC Name |

3-(3-chlorophenyl)-5-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3.C2H2O4/c1-25-17-6-13(7-18(9-17)26-2)10-24-11-15(12-24)20-22-19(23-27-20)14-4-3-5-16(21)8-14;3-1(4)2(5)6/h3-9,15H,10-12H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWQQFNHMKDMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-Chlorophenyl)-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a derivative of the oxadiazole class, which has garnered interest due to its diverse biological activities. The oxadiazole ring is known for its potential in medicinal chemistry, exhibiting various pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group and a 1-(3,5-dimethoxybenzyl)azetidin-3-yl moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Compounds containing the oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazole can exhibit significant antibacterial and antifungal activities. For instance:

- A study demonstrated that various oxadiazole derivatives showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- The structural modifications in the oxadiazole ring can lead to enhanced potency against specific pathogens. For example, compounds with aryl substitutions have been particularly noted for their effectiveness .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 1.56 µg/mL |

| Compound B | E. coli | 0.78 µg/mL |

| Compound C | Pseudomonas aeruginosa | 0.39 µg/mL |

Anti-inflammatory Activity

In addition to antimicrobial effects, the compound has shown promising anti-inflammatory activity. Studies have indicated that derivatives featuring the oxadiazole structure can significantly reduce inflammation in various models:

- Research highlighted that certain oxadiazole derivatives exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- The mechanism often involves inhibition of pro-inflammatory cytokines and mediators.

Table 2: Anti-inflammatory Activity of Selected Oxadiazole Derivatives

| Compound | Inflammation Model | Effectiveness (Comparison to Control) |

|---|---|---|

| Compound D | Carrageenan-induced paw edema | Significant reduction |

| Compound E | LPS-induced inflammation | Comparable to ibuprofen |

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of oxadiazole derivatives:

- Antibacterial Studies : Dhumal et al. (2016) reported on a series of oxadiazole derivatives demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The study utilized molecular docking techniques to predict binding affinities with bacterial targets.

- Anti-inflammatory Research : A study by Paruch et al. (2020) synthesized new oxadiazole derivatives and tested their anti-inflammatory properties using various in vivo models . The results indicated that specific substitutions on the oxadiazole ring significantly enhanced the anti-inflammatory response.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Key Observations :

- Azetidine vs.

- Substituent Effects : The 3-chlorophenyl group offers moderate lipophilicity, while 3,4-dichlorophenyl () increases hydrophobicity, possibly enhancing membrane permeability but risking toxicity .

- Salt Form : The oxalate counterion in the target compound contrasts with neutral forms in analogs, suggesting superior aqueous solubility for formulation .

Heterocyclic Variants with Divergent Cores

Table 2: Comparison with Non-Oxadiazole Heterocycles

Key Observations :

- Triazoles () : Unlike the target compound, triazole-dithiocarbamates exhibit dual antifungal and plant growth regulation, likely due to sulfur-rich dithiocarbamate groups .

- Pyrazoles () : The pyrazole core with sulfanyl and trifluoromethyl groups may offer stronger electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.